2-Bromo-5-methylbenzoyl chloride
CAS No.: 409110-31-2
Cat. No.: VC8272126
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 409110-31-2 |
|---|---|
| Molecular Formula | C8H6BrClO |
| Molecular Weight | 233.49 |
| IUPAC Name | 2-bromo-5-methylbenzoyl chloride |
| Standard InChI | InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 |
| Standard InChI Key | LUBACRXXWHGOHK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)Br)C(=O)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Attributes
2-Bromo-5-methylbenzoyl chloride belongs to the class of aromatic monocarboxylic acid derivatives, specifically acyl chlorides. The compound’s IUPAC name derives from its benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carbonyl chloride functional group . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | |
| Exact Mass | 231.929 g/mol | |
| Topological Polar Surface Area | 17.07 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 3.136 |
The methyl group at the 5-position introduces steric and electronic effects that influence reactivity, while the bromine atom enhances electrophilic substitution potential .
Synthesis and Manufacturing
Friedel-Crafts Acylation Followed by Bromination
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Acylation: Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 4-methylacetophenone.
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Oxidation: The ketone is oxidized to 4-methylbenzoic acid using KMnO₄.
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Chlorination: Reaction with thionyl chloride (SOCl₂) converts the acid to 4-methylbenzoyl chloride.
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Bromination: Electrophilic bromination at the 2-position using Br₂/FeBr₃ yields the target compound .
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, catalyst).
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Reactivity of Acyl Chlorides: The compound’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during synthesis .
Physicochemical Properties and Reactivity
Stability and Solubility
2-Bromo-5-methylbenzoyl chloride is hygroscopic and reacts violently with water, alcohols, and amines to release HCl. It is soluble in non-polar solvents like dichloromethane and toluene but insoluble in water .
Thermal Properties
Data on melting and boiling points are unavailable, but similar benzoyl chlorides (e.g., 4-methylbenzoyl chloride) melt at ∼−15°C and boil at 220–225°C . Decomposition may occur above 200°C, releasing toxic fumes (HBr, HCl, CO) .
Applications in Organic Synthesis and Industry
Acylating Agent
The compound’s acyl chloride group enables nucleophilic acyl substitution, making it valuable for synthesizing:
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Amides: Reaction with amines produces brominated benzamides, intermediates in drug discovery.
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Esters: Alcohols yield esters used in fragrances and polymers .
Pharmaceutical Intermediates
2-Bromo-5-methylbenzoyl chloride may serve as a precursor to bioactive molecules. For example:
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Antimicrobial Agents: Brominated aromatic compounds exhibit activity against resistant pathogens .
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Kinase Inhibitors: The methyl and bromine groups enhance binding to hydrophobic enzyme pockets .
Agrochemicals
Derivatives of this compound could function as herbicides or pesticides, leveraging the bromine atom’s ability to disrupt biological processes .
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